molecular formula C10H9BrO2S B14022557 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene

5-Bromo-4-(methoxymethoxy)benzo[b]thiophene

Cat. No.: B14022557
M. Wt: 273.15 g/mol
InChI Key: NJRLXCVESDVNFM-UHFFFAOYSA-N
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Description

5-Bromo-4-(methoxymethoxy)benzo[b]thiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused thiophene ring and a benzene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). This reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and electrophilic cyclization reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methoxymethoxy)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Organolithium Reagents: For substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methoxymethoxy)benzo[b]thiophene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxymethoxy group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

5-bromo-4-(methoxymethoxy)-1-benzothiophene

InChI

InChI=1S/C10H9BrO2S/c1-12-6-13-10-7-4-5-14-9(7)3-2-8(10)11/h2-5H,6H2,1H3

InChI Key

NJRLXCVESDVNFM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC2=C1C=CS2)Br

Origin of Product

United States

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